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Compound of Interest

Compound Name: (R)-2-Amino-2-phenylacetamide

Cat. No.: B555532

An In-Depth Technical Guide to (R)-2-Amino-2-phenylacetamide: Properties, Synthesis, and
Applications

Abstract

(R)-2-Amino-2-phenylacetamide, a chiral aminamide, serves as a critical stereospecific
building block in modern synthetic chemistry. Its defined (R)-configuration is paramount in the
development of enantiomerically pure pharmaceuticals, where stereoisomers can exhibit
profoundly different pharmacological and toxicological profiles. This guide provides a
comprehensive technical overview of its core chemical and physical properties, spectroscopic
signature, and key enantioselective synthesis strategies. We delve into the mechanistic
rationale behind various resolution techniques, offering detailed experimental protocols for
researchers. Furthermore, this document explores the compound's reactivity, its applications in
medicinal chemistry and materials science, and essential safety protocols, providing a holistic
resource for professionals in drug discovery and chemical development.

Introduction: The Significance of Chirality and
Function

(R)-2-Amino-2-phenylacetamide (CAS No. 6485-67-2) is an organic compound distinguished
by a stereogenic center at the a-carbon, adjacent to both a phenyl ring and an amide group.[1]
This specific three-dimensional arrangement, the (R)-enantiomer, is crucial for its biological

activity and its utility as a precursor in asymmetric synthesis. The presence of a primary amine,
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an amide, and an aromatic ring provides a versatile scaffold for chemical modification, making
it a valuable intermediate in the synthesis of a range of fine chemicals and active
pharmaceutical ingredients (APIs).[2]

Its importance is particularly noted in its application as a key intermediate for certain [3-lactam
antibiotics and HIV-1 reverse transcriptase inhibitors.[2] The imperative for enantiomerically
pure starting materials in drug development cannot be overstated; the alternative (S)-
enantiomer may be inactive or, in some cases, contribute to undesirable side effects.
Therefore, robust and efficient methods for producing the (R)-enantiomer with high
enantiomeric purity are of significant scientific and commercial interest.[2]

Core Physicochemical and Spectroscopic
Properties

The functional utility of (R)-2-Amino-2-phenylacetamide is fundamentally governed by its
physical and chemical characteristics. These properties influence its solubility, reactivity, and
handling requirements.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical
for designing experimental conditions, from reaction setups to purification and formulation.
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Property Value Source(s)
(2R)-2-amino-2-

IUPAC Name _ [3]
phenylacetamide

CAS Number 6485-67-2 [1][2]

Molecular Formula CsH1o0N20 [11[2]

Molecular Weight 150.18 g/mol [1112]
White to off-white

Appearance . ) ) [4]
solid/crystalline solid

Melting Point 125-129 °C [2]

Boiling Point 322.8 £ 35.0 °C (Predicted) [4]

. High solubility in water; soluble
Solubility [1114]

in alcohol solvents.

Optical Rotation

[o] -48.5° (c=0.55, EtOH)

[2]

Density

1.178 + 0.06 g/cm3 (Predicted)

[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structural integrity and purity of the

compound.

e Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional

groups. Expected characteristic absorption bands include C-H stretching from the aromatic

and aliphatic portions (3070-2978 cm~1), C=0 stretching from the amide group, and C-N

bending (1510-1318 cm~1).[1] The presence of N-H stretching bands from the primary amine

and amide groups is also a key indicator.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are used

to confirm the molecular structure. The *H NMR spectrum will show distinct signals for the

aromatic protons, the methine proton at the chiral center, and the protons of the amino and

amide groups. The chemical shifts and coupling patterns provide definitive structural

information.
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e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. The exact mass should correspond to the calculated monoisotopic mass of
150.0793 Da.[3]

Enantioselective Synthesis and Resolution
Strategies

The primary challenge in working with (R)-2-Amino-2-phenylacetamide is obtaining it in high
enantiomeric purity.[1] Racemic synthesis is straightforward, but the separation of enantiomers
requires specialized techniques. The choice of method is a critical decision based on factors
like desired purity, scalability, cost, and environmental impact.

(Racemic 2—Amino—2—phenylacetamide] Workflow comparing key enantioselective resolution strategies.
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Caption: Workflow comparing key enantioselective resolution strategies.

Diastereomeric Salt Formation

This classical resolution technique relies on the differential physicochemical properties of
diastereomers.

e Principle: The racemic amine is reacted with a chiral resolving agent, typically a chiral acid
like L-(+)-tartaric acid. This forms a pair of diastereomeric salts: [(R)-amine-(L)-acid] and [(S)-
amine-(L)-acid]. These salts are not mirror images and thus have different solubilities in a
given solvent system.[1]

o Execution: The less soluble diastereomeric salt selectively crystallizes from the solution. This
salt is then isolated, and the chiral resolving agent is removed by treatment with a base to
liberate the pure (R)-enantiomer.[1]

¢ Insight: While robust and scalable, this method often requires multiple recrystallization cycles
to achieve high enantiomeric excess (up to 99.5%), which can result in moderate yields
(around 40%)) for the desired enantiomer.[1]

Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign alternative.

e Principle: This method uses an enzyme, such as a lipase (e.g., Candida antarctica Lipase B),
that selectively catalyzes a reaction on only one of the enantiomers in the racemic mixture.
[2] For example, the enzyme might selectively hydrolyze the N-acetylated (S)-enantiomer,
leaving the desired N-acetylated (R)-enantiomer untouched.

o Execution: The racemic substrate is incubated with the enzyme under optimized conditions
(pH, temperature). After the reaction proceeds to approximately 50% conversion, the
unreacted, enantiomerically pure substrate is separated from the modified product.

¢ Insight: The key advantage is the exceptional stereoselectivity of enzymes, often yielding
very high enantiomeric excess. A potential drawback is that the theoretical maximum yield is
50%. This can be overcome by coupling it with a racemization catalyst in a process known
as Dynamic Kinetic Resolution (DKR), which continuously converts the undesired (S)-
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enantiomer back into the racemate, theoretically allowing for a 100% yield of the (R)-product.

[1]

Detailed Experimental Protocol: Resolution via
Diastereomeric Salt Formation

This protocol describes a representative procedure for the resolution of racemic 2-Amino-2-
phenylacetamide using L-(+)-tartaric acid.

o Preparation: Dissolve racemic 2-amino-2-phenylacetamide (1 equivalent) in a 3:1
ethanol/water mixture with heating until a clear solution is obtained.

o Salt Formation: In a separate vessel, dissolve L-(+)-tartaric acid (0.5 equivalents, as itis a
diacid) in the same solvent mixture. Add the tartaric acid solution to the amine solution.

o Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an
ice bath to promote crystallization of the less soluble diastereomeric salt, (R)-2-Amino-2-
phenylacetamide-L-tartrate.

« |solation: Collect the crystalline solid by vacuum filtration and wash with a small amount of
cold ethanol.

» Purity Enhancement (Optional): To increase enantiomeric purity, recrystallize the salt from
the same solvent system. The progress can be monitored by measuring the optical rotation
of samples.

 Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a
base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >10. This neutralizes the
tartaric acid and liberates the free (R)-amine.

o Final Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g.,
dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-2-
Amino-2-phenylacetamide.

» Validation: Confirm the chemical identity and enantiomeric purity using NMR, MS, and chiral
HPLC analysis.
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Biological Context and Research Applications

(R)-2-Amino-2-phenylacetamide is not just a synthetic intermediate; it and its derivatives are
subjects of biological investigation.

¢ Neurotransmitter Modulation: Studies have suggested that derivatives of this compound may
influence neurotransmitter systems, presenting potential therapeutic avenues for
neurological disorders.[1]

e Enzyme Inhibition: The structure shares similarities with natural amino acids, suggesting it
could act as an enzyme inhibitor. It has been investigated for its potential to inhibit
phenylalanine hydroxylase (PAH), the enzyme implicated in the metabolic disorder
phenylketonuria (PKU).[1] This remains an area of active research.

e Drug Discovery Scaffold: The versatile chemical handles on the molecule make it an
excellent starting point for generating chemical libraries for drug discovery campaigns.[1][2]

o Coordination Chemistry: The amine and amide groups can act as ligands, making the
molecule useful in the development of metal-organic frameworks (MOFs) for applications in
catalysis and material science.[1]

Safety and Handling

Proper handling is crucial when working with this chemical.

e Hazard Identification: (R)-2-Amino-2-phenylacetamide is classified as hazardous. It can
cause serious eye irritation (H319) and may cause an allergic skin reaction (H317) or
respiratory irritation.[2][3][5]

e Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-
resistant gloves.[2]

o Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert
atmosphere. Recommended storage temperature is 2-8°C.[2][6]
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e First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin
contact, wash off immediately with plenty of water. If inhaled, move to fresh air. Seek medical
attention if symptoms persist.

Conclusion

(R)-2-Amino-2-phenylacetamide is a compound of significant value, bridging the gap between
fundamental organic synthesis and applied pharmaceutical development. Its utility is defined by
its specific stereochemistry, which necessitates a deep understanding of enantioselective
synthesis and resolution techniques. As detailed in this guide, the choice of synthetic route—be
it classical diastereomeric resolution or modern biocatalysis—involves a careful consideration
of yield, purity requirements, and scalability. The continued exploration of this molecule's
derivatives in medicinal chemistry and materials science underscores its importance as a
versatile and high-value chemical scaffold. This guide serves as a foundational resource for
scientists and researchers aiming to leverage the unique properties of this chiral building block
in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b555532#chemical-and-physical-properties-of-r-2-
amino-2-phenylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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